![molecular formula C17H22N2 B1518538 Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine CAS No. 1154165-82-8](/img/structure/B1518538.png)
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Overview
Description
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine, or EPPM, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. EPPM is an amine, and its structure consists of an ethyl group linked to a phenyl ring, which is in turn linked to a pyridine ring. EPPM is a relatively new molecule, and its properties and potential applications are still being explored.
Scientific Research Applications
Synthesis and Chemical Reactions
Annulation and Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This process highlights a method for synthesizing highly functionalized tetrahydropyridines, which are important in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Pyridinolysis of Alkyl Aryl Thionocarbonates : Studies on the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates provide insight into the reactivity and potential applications of substituted pyridines in synthesizing new chemical entities. This research contributes to understanding the reaction pathways and the formation of zwitterionic tetrahedral intermediates in these processes (Castro et al., 1997).
Cathinone Analog Structures : A study focusing on the X-ray structures and computational analyses of several cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, provides valuable information on the molecular configurations and electronic properties of these compounds. Such research is crucial for designing new materials and understanding the electronic interactions within molecules (Nycz et al., 2011).
Novel Synthesis Methods : Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in preparing premafloxacin highlights innovative approaches in synthesizing complex organic molecules. This work contributes to the field of synthetic organic chemistry by developing practical, efficient, and stereoselective processes (Fleck et al., 2003).
Palladium Complexes for Ethylene Dimerization : The synthesis and catalytic study of (imino)pyridine palladium(II) complexes demonstrate their potential as selective catalysts for ethylene dimerization. Such research is pivotal in developing new catalytic systems for polymer production and highlights the role of metal complexes in industrial chemistry (Nyamato, Ojwach, & Akerman, 2015).
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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